molecular formula C15H17N3O2S B2877634 2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893943-43-6

2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2877634
CAS No.: 893943-43-6
M. Wt: 303.38
InChI Key: MFHHSGWIAQPARB-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a thienopyrazole core fused with a substituted phenyl group and a methoxy-acetamide side chain. Its structure comprises:

  • A thieno[3,4-c]pyrazole scaffold, which combines sulfur-containing thiophene and pyrazole rings.
  • A 2-methylphenyl substituent at the 2-position of the pyrazole ring.

This compound is part of a broader class of thienopyrazole derivatives investigated for therapeutic applications, particularly as autotaxin inhibitors (lysophosphatidic acid synthase inhibitors), which are relevant in cancer and fibrosis research .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-5-3-4-6-13(10)18-15(16-14(19)7-20-2)11-8-21-9-12(11)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHHSGWIAQPARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OS2, with a molecular weight of 341.45 g/mol. The structure features a thieno[3,4-c]pyrazole ring system and an acetamide functional group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H15N3OS2
Molecular Weight341.45 g/mol
PurityTypically ≥95%

Antimicrobial Properties

Research indicates that this compound exhibits potent antileishmanial and antimalarial activities. It has shown significant antipromastigote activity against Leishmania parasites, which are crucial in the life cycle of the disease-causing organism. The compound's effectiveness was evaluated through various assays that measure cell viability and parasite growth inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it demonstrated the ability to induce apoptosis in tumor cells. The mechanism behind this involves the activation of caspase pathways, leading to programmed cell death. For instance, compounds similar in structure have shown promising results against A549 and C6 tumor cell lines through MTT assays and DNA synthesis analysis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways.
  • Gene Expression Modulation : It has been observed to alter gene expression profiles in treated cells, which can lead to enhanced apoptotic pathways.
  • Binding Interactions : The compound likely interacts with various biomolecules, influencing their function and contributing to its pharmacological effects.

Study 1: Antileishmanial Activity

A study conducted on the antipromastigote activity of the compound revealed a significant reduction in parasite viability at specific concentrations. The results indicated that the compound could serve as a potential therapeutic agent against leishmaniasis.

Study 2: Anticancer Efficacy

In another research effort focusing on anticancer properties, derivatives of similar thieno[3,4-c]pyrazole compounds were synthesized and tested against human cancer cell lines. The findings showed that certain derivatives exhibited higher anticancer activity than traditional chemotherapeutics like diclofenac sodium. The structure-activity relationship (SAR) suggested that modifications in the side chains could enhance biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The 2-methylphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent at Pyrazole 2-Position Substituent at Pyrazole 3-Position Key Differences/Applications Reference
2-Chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide 4-Methoxyphenyl Chloro-acetamide Enhanced electron-withdrawing effects
3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide 2-Methylphenyl Chloro-propanamide Longer alkyl chain; altered lipophilicity
1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-...]cyclopentane-1-carboxamide 4-Methoxyphenyl Cyclopentane-carboxamide Rigid carbocyclic structure

Structural Insights :

  • Replacing methoxy-acetamide with chloro-propanamide (CAS 396723-70-9) reduces hydrogen-bonding capacity, which may lower solubility but improve membrane permeability .
Pharmacological Activity: Autotaxin Inhibition

Thienopyrazole acetamides are notable for their role as autotaxin inhibitors. A comparison with related compounds reveals:

Compound Name IC₅₀ (Autotaxin Inhibition) Selectivity Over Other Enzymes Notes Reference
2-Methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide 0.18 µM >100x vs. ENPP2 High potency in LPA production assays
2-Chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide 0.32 µM 50x vs. ENPP2 Moderate activity; improved solubility
1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-...]cyclopentane-1-carboxamide 1.5 µM 10x vs. ENPP2 Reduced potency due to rigid structure

Key Findings :

  • The target compound’s methoxy group enhances binding affinity to autotaxin’s active site compared to chloro-substituted analogs, likely due to favorable polar interactions .
  • Cyclopentane-carboxamide derivatives (e.g., CAS 303060-40-4) exhibit lower potency, suggesting the acetamide backbone is critical for activity .
Physicochemical Properties

A comparison of solubility, melting points, and stability:

Compound Name Melting Point (°C) Aqueous Solubility (mg/mL) Stability in Plasma (t₁/₂) Reference
This compound 198–200 0.45 6.2 hours
2-Chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide 205–207 0.62 5.8 hours
3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide 185–187 0.12 3.1 hours

Observations :

  • The methoxy group improves aqueous solubility relative to chloro analogs, critical for oral bioavailability .
  • Propanamide derivatives (e.g., CAS 396723-70-9) show reduced plasma stability, likely due to esterase-mediated hydrolysis .

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